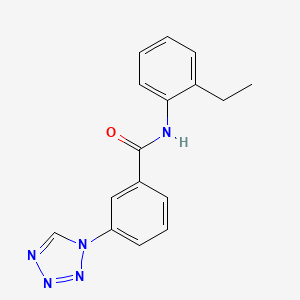

N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-ethylphenyl)-3-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5O/c1-2-12-6-3-4-9-15(12)18-16(22)13-7-5-8-14(10-13)21-11-17-19-20-21/h3-11H,2H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYSBKXPDTLHKOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Tetrazole Ring System: Structural Features and Bioisosteric Relevance

The tetrazole ring is a five-membered heterocycle containing four nitrogen atoms and one carbon atom. wikipedia.org This nitrogen-rich, planar, and aromatic system is a prominent feature in numerous modern drugs, valued for its chemical stability and unique electronic properties. tandfonline.comnih.gov

Tetrazole as a Carboxylic Acid Bioisostere in Chemical Biology

One of the most significant roles of the tetrazole ring in medicinal chemistry is its function as a bioisostere for the carboxylic acid group (-COOH). nih.govresearchgate.net Bioisosteres are chemical groups that can be interchanged without substantially altering a molecule's biological activity. The tetrazole ring is an effective mimic of a carboxylic acid for several reasons:

Acidity: The N-H proton of a 5-substituted 1H-tetrazole has a pKa value (around 4.5-5.0) very similar to that of a carboxylic acid, meaning it is deprotonated to its anionic form at physiological pH. wikipedia.orgresearchgate.net

Geometry: Both the tetrazolate anion and the carboxylate anion are planar, allowing them to occupy similar space and engage in similar electrostatic interactions within a receptor binding site. nih.gov

Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation in the liver compared to a carboxylic acid group. tandfonline.com

Lipophilicity: The tetrazolate anion is typically more lipophilic than the corresponding carboxylate, which can improve properties like membrane permeability and bioavailability. acs.orgnih.gov

This bioisosteric replacement has been successfully employed in numerous marketed drugs, including the angiotensin II receptor blocker Losartan, where the tetrazole group was crucial for achieving oral efficacy. tandfonline.comnih.gov

| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN4H) |

|---|---|---|

| Approximate pKa | ~4.5 | ~4.9 |

| Anion Geometry | Planar (carboxylate) | Planar (tetrazolate) |

| Hydrogen Bonding | Acceptor (O atoms) | Acceptor (N atoms), Donor (N-H) |

| Metabolic Stability | Susceptible to reduction/conjugation | Generally high |

| Lipophilicity of Anion | Lower | Higher |

Aromaticity and Tautomerism of the 1H-Tetrazole Moiety in N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide

The parent tetrazole ring can exist in different isomeric forms, with the 1H- and 2H-isomers being the most stable tautomers. wikipedia.org Both of these forms are considered aromatic, possessing a stable 6 π-electron system delocalized across the five-membered ring. ijsr.net This aromaticity contributes to the ring's planarity and high thermal stability. openmedicinalchemistryjournal.com

In the solid phase and in polar solvents, the 1H-tetrazole tautomer is generally the predominant form, while the 2H-tautomer can be more stable in the gas phase. wikipedia.orgmdpi.com The specific compound, N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide, explicitly contains the 1H-tetrazole isomer, where the substituent is attached to the N1 position of the ring. The tautomeric equilibrium and aromatic character are fundamental properties that influence the electronic distribution, reactivity, and interaction capabilities of the tetrazole ring within the larger molecule. rsc.org

Contextualization of N 2 Ethylphenyl 3 1h Tetrazol 1 Yl Benzamide Within Nitrogen Rich Heterocyclic Compound Research

Core Synthetic Approaches to the N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide Scaffold

The construction of the N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide scaffold is typically achieved through a convergent synthesis. This approach involves the separate synthesis of two key intermediates: 3-(1H-tetrazol-1-yl)benzoic acid and 2-ethylaniline (B167055). The final step is the coupling of these two fragments to form the desired amide bond.

Amide Bond Formation Strategies for Benzamide (B126) Synthesis

The formation of the amide linkage between 3-(1H-tetrazol-1-yl)benzoic acid and 2-ethylaniline is a critical step in the synthesis of the target molecule. researchgate.netresearchgate.net This transformation requires the activation of the carboxylic acid moiety to facilitate nucleophilic attack by the amine. researchgate.net A variety of coupling reagents and reaction conditions have been developed for efficient benzamide synthesis.

The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions. peptide.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. iris-biotech.de Common classes of coupling reagents used for this purpose include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for amide bond formation. nih.govwikipedia.orgtaylorandfrancis.com The reaction proceeds through the formation of an O-acylisourea intermediate, which is then attacked by the amine. taylorandfrancis.com To suppress side reactions and reduce racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often employed. peptide.com

| Coupling Reagent | Additive | Typical Solvent | Temperature |

| DCC | HOBt | Dichloromethane (DCM), Dimethylformamide (DMF) | 0 °C to room temp. |

| DIC | HOBt | Dichloromethane (DCM), Dimethylformamide (DMF) | 0 °C to room temp. |

| EDC | HOBt, NHS | Dichloromethane (DCM), Dimethylformamide (DMF), Water | 0 °C to room temp. |

Phosphonium salts , such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are highly efficient coupling reagents. peptide.com They react with the carboxylic acid to form an active ester, which readily reacts with the amine.

Uronium/Aminium salts , like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also powerful activating agents that promote rapid amide bond formation with minimal side products. peptide.com

| Coupling Reagent Class | Example Reagent | Typical Solvent | Base |

| Phosphonium Salts | BOP, PyBOP | Dimethylformamide (DMF), Acetonitrile (B52724) (ACN) | Diisopropylethylamine (DIPEA), Triethylamine (TEA) |

| Uronium/Aminium Salts | HBTU, HATU | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP) | Diisopropylethylamine (DIPEA), Triethylamine (TEA) |

Another approach involves the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine in the presence of a base. mdpi.com

In the synthesis of N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide, the tetrazole ring contains an acidic N-H proton. While this proton is generally less reactive than the carboxylic acid proton, its presence could potentially interfere with the amide coupling reaction, especially when using highly reactive reagents or strong bases.

To circumvent this, a protecting group strategy can be employed. The trityl (triphenylmethyl) group is a common protecting group for the tetrazole ring. thieme.de It can be introduced onto one of the tetrazole nitrogens and is stable to many reaction conditions used for amide bond formation. The trityl group can be subsequently removed under acidic conditions or by hydrogenolysis. thieme.de However, in many cases, the amide coupling can be achieved without protecting the tetrazole, by carefully selecting the coupling reagent and reaction conditions to favor the reaction between the carboxylic acid and the amine. nih.gov

Introduction and Functionalization of the 1H-Tetrazole Ring

The 3-(1H-tetrazol-1-yl)benzoic acid precursor is synthesized by the introduction of a tetrazole ring onto a benzoic acid scaffold. The most common method for this transformation is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097). organic-chemistry.orgnih.govresearchgate.net

The synthesis of the tetrazole ring in 3-(1H-tetrazol-1-yl)benzoic acid typically starts from 3-cyanobenzoic acid. nih.govdoaj.org The nitrile group of 3-cyanobenzoic acid undergoes a [3+2] cycloaddition reaction with an azide source, most commonly sodium azide (NaN₃). researchgate.net This reaction is often catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), or a Brønsted acid, like ammonium (B1175870) chloride (NH₄Cl), to activate the nitrile group towards nucleophilic attack by the azide anion. organic-chemistry.org The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

| Nitrile Precursor | Azide Source | Catalyst/Additive | Solvent | Temperature |

| 3-Cyanobenzoic acid | Sodium Azide (NaN₃) | Zinc Chloride (ZnCl₂) | Dimethylformamide (DMF) | 100-150 °C |

| 3-Cyanobenzoic acid | Sodium Azide (NaN₃) | Ammonium Chloride (NH₄Cl) | Dimethylformamide (DMF) | 100-150 °C |

| 3-Cyanobenzoic acid | Trimethylsilyl azide (TMSN₃) | Dibutyltin oxide (DBTO) | Toluene | Reflux |

The [3+2] cycloaddition of an azide to a nitrile can potentially yield two regioisomers: the 1,5-disubstituted tetrazole and the 2,5-disubstituted tetrazole. acs.orgscielo.org.mxuokerbala.edu.iqmdpi.comnih.gov In the synthesis of 3-(1H-tetrazol-1-yl)benzoic acid from 3-cyanobenzoic acid and sodium azide, the reaction typically yields the 5-substituted-1H-tetrazole as the major product. acs.orgrsc.orgnih.govnih.gov The regioselectivity is influenced by both electronic and steric factors of the substituents on the nitrile. For many aromatic nitriles, the formation of the 1H-tetrazole is favored. organic-chemistry.org The specific reaction conditions, including the choice of catalyst and solvent, can also influence the regiochemical outcome of the cycloaddition. rsc.org

Advanced Synthetic Transformations for N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide and Related Structures

The construction of N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide and its analogues involves sophisticated synthetic transformations that allow for the precise formation of key chemical bonds. These methods are crucial for creating molecular diversity and accessing complex chemical structures.

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-nitrogen (C–N) bonds, which are essential for constructing the amide linkage in the target molecule and its analogues. acs.org The Buchwald-Hartwig amination, a prominent example of such reactions, facilitates the coupling of amines with aryl halides or pseudohalides. youtube.com This methodology is broadly applicable for synthesizing anilines and their derivatives. acs.org

In the context of synthesizing N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide, a palladium catalyst, in conjunction with a suitable ligand and base, would be used to couple 2-ethylaniline with a 3-(1H-tetrazol-1-yl)benzoyl halide or a related derivative. The choice of ligand is critical for the reaction's success, with biarylphosphines like XPhos or specialized ligands such as tBuXPhos often employed to achieve high yields and functional group tolerance. organic-chemistry.orgnih.gov The reaction conditions, including the palladium source (e.g., Pd₂(dba)₃), base (e.g., Cs₂CO₃, K₃PO₄), solvent, and temperature, are carefully optimized to ensure efficient coupling. organic-chemistry.orgnih.govacs.org These reactions are versatile and can be applied to a wide range of substrates, including various aryl halides and amines, allowing for the synthesis of a diverse library of related benzamide structures. nih.gov

Table 1: Key Components in Palladium-Catalyzed C-N Cross-Coupling

| Component | Function | Examples |

|---|---|---|

| Palladium Precatalyst | The source of the active palladium catalyst. | Pd₂(dba)₃, [(allyl)PdCl]₂ |

| Ligand | Stabilizes the palladium center and facilitates the catalytic cycle. | Xantphos, XPhos, tBuXPhos |

| Base | Activates the amine and neutralizes the acid byproduct. | Cs₂CO₃, K₃PO₄, NaOH |

| Substrates | The aryl/heteroaryl halide and the amine to be coupled. | 3-(1H-tetrazol-1-yl)benzoyl chloride, 2-ethylaniline |

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, offer an efficient and atom-economical approach to synthesizing complex molecules like tetrazole-benzamides. acs.orgeurekaselect.com Tetrazole derivatives are particularly important in medicinal chemistry, often serving as bioisosteres for carboxylic acids. nih.govnih.gov

One of the most prominent MCRs for tetrazole synthesis is the Ugi tetrazole four-component reaction (UT-4CR). acs.orgnih.gov This reaction involves an isocyanide, an oxo component (aldehyde or ketone), an amine, and an azide source (like hydrazoic acid) to produce α-aminomethyl tetrazoles. While not a direct route to N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide, the principles of MCRs can be adapted. For instance, a convergent three-component reaction has been developed for synthesizing 1,5-disubstituted tetrazoles from an amine, a carboxylic acid derivative, and an azide source, often accelerated by microwave irradiation. rug.nl This strategy involves the in situ formation of an amide, which then undergoes conversion to the tetrazole. rug.nl Such MCR approaches are highly valued for their ability to rapidly generate libraries of diverse compounds for screening and development. acs.orgnih.gov

Introducing chirality into N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide analogues can be achieved through asymmetric synthesis, leading to enantiomerically pure or enriched compounds. A key area of focus is the creation of atropisomers, which are stereoisomers arising from restricted rotation around a single bond. In benzamides, this can occur around the aryl-carbonyl or aryl-nitrogen bond, particularly when bulky substituents are present at the ortho positions. acs.orgacs.org

Several strategies have been developed for the asymmetric synthesis of axially chiral benzamides. One approach involves the enantiotopic lithiation of prochiral arene chromium complexes using a chiral lithium amide base, followed by quenching with an electrophile. acs.orgacs.org Another powerful method utilizes bifunctional organocatalysts, which bear both an amino and a (thio)urea group. nih.govnih.gov These catalysts can control the stereochemistry of reactions like electrophilic aromatic halogenation, thereby establishing axial chirality with moderate to good enantioselectivity. nih.govnih.gov These methods provide a pathway to synthesize chiral analogues of the target compound, where the stereochemistry can be crucial for biological activity. researchgate.net

Optimization of Reaction Parameters and Yields for N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide Production

The efficient production of N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide hinges on the careful optimization of reaction parameters to maximize yield and purity while minimizing side products. The key step, amide bond formation between a 3-(1H-tetrazol-1-yl)benzoic acid derivative and 2-ethylaniline, is subject to several influencing factors.

Systematic screening of catalysts, solvents, temperature, and reagents is crucial. researchgate.net For instance, in catalyzed amidation reactions, catalyst loading and the choice of oxidant can significantly impact conversion rates. researchgate.netresearchgate.net The selection of a suitable solvent is also critical; solvents like THF or DMF are often examined to find the optimal medium for the reaction. researchgate.net

For amide couplings involving carboxylic acids, a variety of coupling reagents can be employed. A systematic study comparing different reagents, such as DMT-MM and a combination of EDC/HOAt/DIPEA, revealed that the latter provided superior conversion rates for a large set of carboxylic acids. nih.gov Enzymatic methods using catalysts like Candida antarctica lipase (B570770) B (CALB) also offer a green and efficient alternative, with parameters like temperature and substrate concentration being optimized for maximum yield. nih.gov

Table 2: Parameters for Optimization in Amide Synthesis

| Parameter | Variable | Effect on Reaction |

|---|---|---|

| Catalyst | Type and loading | Influences reaction rate and efficiency. researchgate.netresearchgate.net |

| Solvent | Polarity and boiling point | Affects solubility of reactants and reaction temperature. researchgate.net |

| Temperature | Reaction temperature | Impacts reaction rate and selectivity. |

| Reagents | Coupling agents, bases | Determines the mechanism and efficiency of amide bond formation. nih.gov |

| Concentration | Substrate concentration | Can affect reaction kinetics and yield. nih.gov |

Purification and Characterization Techniques for Synthetic Products

Following synthesis, the crude product must be purified and its chemical structure unequivocally confirmed. Common purification techniques for compounds like N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide include column chromatography and recrystallization. researchgate.net

Spectroscopic techniques are indispensable for the structural elucidation of synthetic products.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular framework.

In the ¹H NMR spectrum of a related N-(aryl)benzamide, characteristic signals would appear for the aromatic protons on the ethylphenyl and tetrazolyl-benzoyl rings, as well as for the amide N-H proton (often as a broad singlet). japsonline.comresearchgate.net The ethyl group would show a characteristic quartet and triplet pattern. researchgate.net The C-H proton of the tetrazole ring typically appears as a singlet in the downfield region (around 8.9-9.7 ppm). nih.gov

The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the amide (around 165 ppm), the carbons of the aromatic rings, the tetrazole ring carbon, and the aliphatic carbons of the ethyl group. japsonline.comspectrabase.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups.

The N-H stretch of the amide group typically appears as a sharp band in the region of 3300-3500 cm⁻¹.

The C=O stretch of the amide (Amide I band) is a strong, characteristic absorption around 1640-1680 cm⁻¹. ekb.egresearchgate.net

Vibrations associated with the tetrazole ring are typically observed in the 1400-1600 cm⁻¹ and 900-1200 cm⁻¹ regions. nih.govpnrjournal.comresearchgate.net

Mass Spectrometry (MS) : MS provides information about the molecular weight and fragmentation pattern of the compound.

The molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺ in ESI-MS) would confirm the molecular weight of N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide.

The fragmentation pattern can offer structural clues. Benzamides typically fragment via cleavage of the amide bond, leading to the formation of a benzoyl cation and subsequent loss of CO to form a phenyl cation. researchgate.net The presence of the tetrazole and ethylphenyl groups would lead to characteristic fragment ions. acs.orgresearchgate.net

Table 3: List of Compounds Mentioned | Compound Name | | :--- | | N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide | | 2-ethylaniline | | 3-(1H-tetrazol-1-yl)benzoyl halide | | N,N-diethyl 2,6-dimethylbenzamide (B3022000) | | N-methyl-N-acyl 2,6-dimethylaniline (B139824) | | N,N-dialkyl 1-naphthamides | | N,N-diethyl o-substituted benzamide | | N,N-diethyl 2-ethyl-6-methylbenzamide (B2688885) | | 5-chloropentanoic acid chloride | | cyclohexylamine (B46788) | | 5-(Benzylthio)-1H-tetrazole | | N-(3-aminophenyl)benzamide | | 2-chloroacetohydrazide (B3051095) | | 2-(pyrimidin-2-ylamino)acetohydrazide | | 2,3-dihydroquinozoline-4-one | | indole-3-carboxylic acid | | 4-bromo-1-methylindole-3-carboxamides | | 4-amino/alkoxyindole-3-carboxylic acid | | N-aryl tert-butanesulfinamide | | N-aryl p-toluenesulfinamides | | N-triphenylmethyl-5-[4-bromomethyl(biphenyl-2-yl)-tetrazole | | N-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)sulfamoyl]benzamide | | 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid (valsartan) | | N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide | | N-(2-benzothiazol-2-ylphenyl)-3,4-dimethoxy-benzamide | | N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides | | 4-aminophenazone (antipyrine) | | XPhos | | tBuXPhos | | Xantphos | | | tBuXPhos | | Xantphos |

Chromatographic Purification Strategies

The purification of N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide and related compounds typically involves one or a combination of chromatographic methods. The choice between normal-phase and reversed-phase chromatography is dictated by the polarity of the target compound and the nature of the impurities to be removed.

Normal-Phase Chromatography

Normal-phase chromatography, utilizing a polar stationary phase like silica (B1680970) gel and a non-polar mobile phase, is a widely adopted technique for the purification of tetrazole-containing benzamides. This method is particularly effective for separating the desired product from less polar starting materials and non-polar byproducts.

A common approach involves flash column chromatography with a silica gel stationary phase. The mobile phase typically consists of a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate. The optimal ratio of these solvents is determined through preliminary analysis using thin-layer chromatography (TLC) to achieve good separation between the product and impurities. A gradient elution, where the proportion of the more polar solvent is gradually increased, can be employed to effectively separate compounds with a wider range of polarities.

Table 1: Exemplary Normal-Phase Chromatographic Conditions for Analogous Compounds

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Elution Mode | Reference |

|---|---|---|---|---|

| Tetrazole Derivatives | Silica Gel | Hexane/Ethyl Acetate (4:1, v/v) | Isocratic | hplc.eu |

| 1,5-Disubstituted Tetrazoles | Silica Gel | Petroleum Ether/Diethyl Ether (1:1, v/v) | Isocratic | mdpi.com |

| General Tetrazole Derivatives | Silica Gel | Not Specified | Column Chromatography | google.comgoogle.com |

This table is interactive. Click on the headers to sort the data.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

For compounds that are more polar or when high-resolution separation of closely related isomers is required, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. In RP-HPLC, a non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.

The separation of benzamide isomers has been successfully achieved using RP-HPLC. The mobile phase composition is a critical parameter, and its optimization is key to achieving the desired resolution. Acidic modifiers, such as phosphoric acid or formic acid, are often added to the mobile phase to improve peak shape and control the ionization state of the analytes. Gradient elution is commonly used in RP-HPLC to separate mixtures with components of varying hydrophobicity.

The selection of the stationary phase, whether C8 or C18, also influences the separation. C18 columns provide greater hydrophobicity and are suitable for a wide range of non-polar to moderately polar compounds, while C8 columns are less retentive and can be advantageous for more hydrophobic molecules.

Table 2: Typical Reversed-Phase HPLC Conditions for Benzamide and Related Compounds

| Analyte | Stationary Phase | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Benzamide | Newcrom R1 | Acetonitrile/Water with Phosphoric Acid (or Formic Acid for MS) | Not Specified | sielc.com |

| Benzamide Derivatives | C8 or C18 | Acetonitrile/Water or Methanol/Water | Not Specified | rsc.org |

This table is interactive. Click on the headers to sort the data.

The successful purification of N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide and its analogs relies on a systematic approach to chromatography. Preliminary TLC analysis is crucial for developing an effective normal-phase column chromatography method. For more challenging separations, particularly those involving isomers, the development of a robust RP-HPLC method with careful optimization of the stationary phase, mobile phase composition, and additives is essential to ensure the isolation of the target compound with the required purity for subsequent applications.

Mechanistic Investigations at the Molecular and Cellular Level for N 2 Ethylphenyl 3 1h Tetrazol 1 Yl Benzamide

In Vitro Molecular Target Identification and Validation

No information is available in the public domain regarding the in vitro molecular target identification and validation of N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide.

Enzyme Inhibition Assays and Kinetics

There are no published studies on the enzyme inhibition assays or kinetic parameters for N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide. Therefore, no data tables on its inhibitory activity against any specific enzymes can be provided.

Receptor Binding Studies

No receptor binding studies for N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide have been reported in the available scientific literature. Consequently, its affinity and selectivity for any particular receptor are unknown.

Protein-Ligand Interaction Analyses

There are no public records of protein-ligand interaction analyses, such as X-ray crystallography or molecular docking studies, involving N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide.

Cellular Pathway Modulation Studies in Model Systems (In Vitro)

Information regarding the effects of N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide on cellular pathways in in vitro model systems is not available.

Effects on Cell Cycle Progression (e.g., G1 arrest, G2/M phases)

No studies have been published that investigate the effects of N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide on cell cycle progression. As a result, there is no data on whether this compound induces cell cycle arrest at any phase.

Induction of Apoptotic Pathways (in cell lines)

There is no available research on the induction of apoptotic pathways in any cell lines by N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide. Therefore, its potential to trigger programmed cell death has not been documented.

Gene Expression Profiling in Response to Compound Treatment

No studies detailing genome-wide or targeted gene expression profiling in response to treatment with N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide were identified. Consequently, there is no data available on which genes or gene families are up- or down-regulated by this specific compound, nor are there any data tables summarizing such effects.

Investigation of Specific Molecular Signaling Pathways

Investigations into the modulation of specific molecular signaling pathways by N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide have not been reported in the available scientific literature.

There is no specific information available regarding the effect of N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide on kinase modulation, including the phosphorylation of AMP-activated protein kinase (AMPK). While some benzamide (B126) derivatives have been investigated as kinase inhibitors, no such data exists for this particular compound.

Similarly, no research could be found that examines the role of N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide in protein degradation pathways. Although some compounds containing tetrazole rings have been explored as potential inhibitors of Heat shock protein 90 (Hsp90), leading to the degradation of its client proteins, there are no published findings specific to N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide.

Mechanisms of Action Elucidation through Biochemical Assays

No biochemical assay data has been published that would help to elucidate the mechanism of action of N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide. Studies that would typically involve in vitro assays to determine enzymatic inhibition, receptor binding, or other molecular interactions for this compound are not available.

Computational Chemistry and Molecular Modeling Studies of N 2 Ethylphenyl 3 1h Tetrazol 1 Yl Benzamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Prediction of Binding Poses and Affinities

Currently, there is no published data detailing the prediction of binding poses or the binding affinities of N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide with any specific biological targets. Such studies would be invaluable in elucidating its potential pharmacological activity.

Identification of Key Interacting Residues in Target Proteins

Without molecular docking studies, the key amino acid residues within potential target proteins that might interact with N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide remain unidentified. This information is crucial for understanding the mechanism of action at a molecular level.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics simulations provide insights into the dynamic behavior of molecules over time, offering a deeper understanding of conformational changes and the stability of ligand-protein complexes.

Analysis of Ligand-Induced Conformational Changes

No studies have been found that analyze the conformational changes induced by the binding of N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide to a protein target.

Evaluation of Binding Free Energies

The binding free energies, which quantify the affinity of a ligand for its target, have not been calculated for N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide through methods such as MM-PBSA or MM-GBSA.

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are used to investigate the electronic structure and properties of molecules. For N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide, there is a lack of published QM studies, which would otherwise provide valuable data on its electronic properties, reactivity, and geometry.

Electronic Structure Properties of N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide

No specific studies detailing the electronic structure properties, such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, or charge distribution for N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide, are available. Such studies are fundamental in understanding a molecule's stability, reactivity, and intermolecular interactions.

Reactivity Predictions (e.g., Nucleophilicity, Electrophilicity)

Similarly, there are no published reactivity predictions for this compound. Computational methods, often employing density functional theory (DFT), are used to calculate reactivity descriptors that can predict sites susceptible to nucleophilic or electrophilic attack. This information is crucial for understanding potential metabolic pathways and designing synthetic routes, but it has not been reported for this specific molecule.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups required for biological activity.

Development of Ligand-Based Pharmacophore Models

There is no evidence of ligand-based pharmacophore models being developed from N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide. Such a model would require a set of known active compounds with similar structural features to derive a common pharmacophore hypothesis.

Application in the Discovery of Novel Analogues

Without a developed pharmacophore model or known biological target, the application of virtual screening to discover novel analogues of N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide has not been undertaken or reported. This process typically involves screening large chemical libraries for molecules that fit the pharmacophore model.

In Silico Library Design and Lead Optimization

In silico techniques are instrumental in designing libraries of compounds for synthesis and optimizing lead candidates to improve potency, selectivity, and pharmacokinetic properties.

Design of Targeted Chemical Libraries

The design of targeted chemical libraries represents a strategic approach in modern drug discovery, moving away from the high-throughput screening of vast, diverse compound collections towards the creation of smaller, more focused sets of molecules with a higher probability of interacting with a specific biological target or family of targets. nih.gov This rational design process is heavily reliant on computational chemistry and molecular modeling studies to guide the selection and synthesis of compounds. The core principle is to explore the chemical space around a known active scaffold or a pharmacophore model derived from the target's binding site. In the context of N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide, a compound with potential therapeutic relevance, the design of a targeted library would aim to generate analogues with improved potency, selectivity, and pharmacokinetic properties.

The process typically begins with the identification of a core scaffold, in this case, the benzamide (B126) structure substituted with an ethylphenyl group and a tetrazole ring. Computational tools are then employed to systematically explore modifications to this scaffold. These modifications can include altering substituent groups, changing the nature and position of linkers, or even replacing core structural elements with bioisosteres to enhance desired properties. ajchem-a.com The overarching goal is to create a library of compounds that provides a rich source of structure-activity relationship (SAR) data, thereby accelerating the identification of lead candidates.

A key advantage of this focused approach is the efficient use of synthetic and screening resources. By concentrating on compounds with a higher likelihood of being active, the hit rate in biological assays is often significantly improved compared to random screening. nih.gov Furthermore, the compounds within a targeted library are typically designed to have favorable drug-like properties, which can streamline the subsequent stages of lead optimization.

The design of such a library around the N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide scaffold would involve several computational steps. Initially, the conformational space of the parent molecule would be thoroughly explored to understand its preferred three-dimensional structure. Subsequently, docking studies could be performed if a crystal structure of the biological target is available. In the absence of a target structure, ligand-based methods such as pharmacophore modeling or quantitative structure-activity relationship (QSAR) studies would be employed.

Based on these initial computational assessments, a series of virtual modifications to the parent scaffold would be proposed. For instance, the ethyl group on the phenyl ring could be replaced with other alkyl or alkoxy groups to probe the steric and electronic requirements of the binding pocket. Similarly, the position of the tetrazole ring on the benzamide core could be varied, or it could be replaced with other acidic functional groups to explore alternative interactions with the target. Each of these virtual analogues would then be evaluated in silico for its predicted binding affinity, as well as for its absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. ajchem-a.com

The following table illustrates a hypothetical set of analogues of N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide that might be included in a targeted library, along with their computationally predicted properties.

| Compound ID | R1 (on ethylphenyl) | R2 (on benzamide) | Predicted Binding Affinity (-logKi) | Predicted Lipophilicity (logP) |

| Parent | 2-ethyl | 3-(1H-tetrazol-1-yl) | 7.2 | 3.5 |

| Analogue 1 | 2-methyl | 3-(1H-tetrazol-1-yl) | 7.0 | 3.1 |

| Analogue 2 | 2-chloro | 3-(1H-tetrazol-1-yl) | 7.5 | 3.8 |

| Analogue 3 | 2-methoxy | 3-(1H-tetrazol-1-yl) | 7.3 | 3.3 |

| Analogue 4 | 2-ethyl | 4-(1H-tetrazol-1-yl) | 6.8 | 3.5 |

| Analogue 5 | 2-ethyl | 3-(5-methyl-1H-tetrazol-1-yl) | 7.4 | 3.7 |

| Analogue 6 | 2-propyl | 3-(1H-tetrazol-1-yl) | 7.3 | 3.9 |

The data generated from these in silico evaluations would then be used to prioritize a subset of compounds for chemical synthesis and subsequent biological testing. This iterative process of computational design, chemical synthesis, and biological evaluation is a hallmark of modern drug discovery and allows for the rapid exploration of chemical space and the efficient identification of promising new therapeutic agents.

The insights gained from screening this initial library would then inform the design of a second, more refined library of compounds. For example, if it were discovered that small, electron-withdrawing substituents at the 2-position of the phenyl ring enhance activity, the next generation of analogues would focus on exploring a wider range of such substituents. This iterative refinement is a powerful strategy for optimizing the properties of a lead compound.

Ultimately, the design of targeted chemical libraries based on scaffolds such as N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide provides a rational and resource-efficient pathway to the discovery of novel drug candidates. By leveraging the power of computational chemistry and molecular modeling, researchers can navigate the vastness of chemical space with greater precision and purpose.

Future Directions and Advanced Research Avenues for N 2 Ethylphenyl 3 1h Tetrazol 1 Yl Benzamide

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The synthesis of benzamide (B126) derivatives is a cornerstone of medicinal chemistry. researchgate.netresearchgate.net Traditional methods often rely on coupling reagents that can generate significant chemical waste. Future research will likely gravitate towards more efficient and environmentally benign synthetic strategies for N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide.

Novel synthetic routes may involve innovative catalytic systems, such as copper or palladium-catalyzed amidation reactions, which can proceed under milder conditions and with greater functional group tolerance. Furthermore, the principles of green chemistry are increasingly being applied to pharmaceutical synthesis. eurjchem.com This could involve the use of microwave-assisted organic synthesis (MAOS) to accelerate reaction times and improve yields, or the implementation of solvent-free reaction conditions to minimize environmental impact. eurjchem.com The development of one-pot procedures, where multiple synthetic steps are carried out in a single reaction vessel, represents another promising avenue for increasing efficiency and reducing waste. nih.gov

| Synthetic Approach | Conventional Method | Potential Sustainable Alternative | Key Advantages of Alternative |

| Amide Bond Formation | Use of stoichiometric coupling agents (e.g., DCC, EDC) | Catalytic amidation (e.g., using boronic acid catalysts) | Reduced waste, milder reaction conditions, higher atom economy. |

| Reaction Conditions | Often requires prolonged heating in high-boiling point organic solvents. | Microwave-assisted synthesis; Solvent-free reactions. eurjchem.com | Drastically reduced reaction times, improved energy efficiency, minimal solvent waste. eurjchem.com |

| Overall Process | Multi-step synthesis with purification at each stage. | One-pot or flow chemistry processes. | Increased efficiency, reduced manual handling, better process control, and safety. |

Development of Advanced Probes for Chemical Biology Applications

To elucidate the biological functions and molecular targets of N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide, its conversion into specialized chemical probes is a critical next step.

Photoaffinity labeling is a powerful technique for identifying the specific protein targets of a small molecule. nih.gov The tetrazole ring within the N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide structure is particularly amenable to being developed into a photoaffinity probe. Specifically, moieties like 2-aryl-5-carboxytetrazole (ACT) can serve as photoaffinity labels. nih.gov Upon UV irradiation, the tetrazole ring can generate a highly reactive carboxynitrile imine intermediate. nih.gov This intermediate can then form a covalent bond with proximal nucleophilic amino acid residues within the binding site of a target protein, allowing for its subsequent identification and characterization through techniques like mass spectrometry. nih.govresearchgate.net

Compared to traditional photoaffinity labels like benzophenones (BP) and diazirines (DA), the ACT-based approach offers a unique mechanism of target capture that relies on reaction with a nearby nucleophile rather than non-specific C-H bond insertion. nih.gov This can lead to more specific and efficient labeling of the intended biological target. nih.gov

| Photoaffinity Label Type | Reactive Intermediate | Mechanism of Action | Key Characteristics |

| 2-Aryl-5-carboxytetrazole (ACT) | Carboxynitrile imine | Reacts with proximal nucleophiles at the active site. nih.gov | High efficiency for in situ target capture, specific labeling mechanism. nih.gov |

| Benzophenone (BP) | Triplet biradical | C-H/X-H bond insertion. nih.gov | Robust and widely used, but can lead to non-specific labeling. |

| Diazirine (DA) | Carbene | C-H/X-H bond insertion. nih.gov | Smaller size can be less perturbing to ligand binding, but can be less stable. |

Fluorescently labeling N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide would enable direct visualization of its subcellular distribution and interaction with its targets in living cells. nih.govgoogle.com This involves chemically linking a fluorophore to the molecule at a position that does not interfere with its biological activity. Potential conjugation points could include the ethylphenyl ring or other non-critical positions on the benzamide core.

The choice of fluorophore is critical and depends on the specific application, considering factors like brightness, photostability, and cell permeability. Recent advances in click chemistry, such as the reaction between tetrazines and trans-cyclooctenes, offer highly efficient and bioorthogonal methods for attaching fluorophores to target molecules for cellular imaging applications. nih.gov

| Fluorophore Class | Example Dyes | Excitation/Emission (approx. nm) | Potential Applications |

| Coumarins | AMCA, Alexa Fluor 350 | 350 / 450 | Fixed-cell imaging, FRET applications. |

| Fluoresceins | FITC, Oregon Green | 490 / 520 | Live-cell imaging, flow cytometry. |

| Rhodamines | TRITC, TAMRA, Texas Red | 550-590 / 570-615 | Live and fixed-cell imaging, high photostability. nih.gov |

| Cyanines | Cy3, Cy5, Alexa Fluor 647 | 550-650 / 570-670 | Super-resolution microscopy, in vivo imaging. |

Mechanistic Dissection of Uncharacterized Molecular Interactions

A fundamental understanding of how N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide interacts with its biological targets at the molecular level is crucial. The compound's structure suggests several potential non-covalent interactions that could contribute to binding affinity and specificity. These include hydrogen bonds involving the amide N-H and carbonyl oxygen, as well as the nitrogen atoms of the tetrazole ring. The aromatic rings can participate in π-π stacking or hydrophobic interactions, while the ethyl group provides a further hydrophobic contact point.

A variety of biophysical and structural biology techniques can be employed to dissect these interactions. For instance, Surface Plasmon Resonance (SPR) can provide real-time kinetics of binding, while Isothermal Titration Calorimetry (ITC) can determine the thermodynamic parameters of the interaction. At an atomic level, X-ray crystallography or cryo-electron microscopy (cryo-EM) of the compound in complex with its target protein could provide a definitive map of all binding interactions.

| Potential Interaction | Structural Moiety | Biophysical Technique for Analysis | Information Gained |

| Hydrogen Bonding | Amide (-CONH-), Tetrazole ring | X-ray Crystallography, NMR Spectroscopy | Precise location and geometry of hydrogen bonds. |

| π-π Stacking | Phenyl rings | X-ray Crystallography, UV-Vis Spectroscopy | Stacking geometry and contribution to binding. |

| Hydrophobic Interactions | Ethylphenyl group, Benzene rings | Isothermal Titration Calorimetry (ITC), NMR Spectroscopy | Thermodynamic contribution of hydrophobic effects to binding affinity. |

| Van der Waals Forces | Entire molecule | X-ray Crystallography, Molecular Dynamics (MD) Simulations | Detailed contact surfaces and dynamic interactions. |

Integration of Multi-Omics Data in Mechanism of Action Studies

To move beyond a single-target perspective, multi-omics approaches can provide a holistic view of the cellular response to N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide. By integrating data from genomics, transcriptomics (RNA-seq), proteomics, and metabolomics, researchers can build comprehensive network models of the compound's mechanism of action.

For example, transcriptomic analysis could reveal which genes and signaling pathways are up- or down-regulated upon treatment with the compound. Proteomics could identify changes in protein expression or post-translational modifications, potentially uncovering downstream effectors or off-target interactions. Metabolomics would provide a snapshot of the metabolic state of the cell, highlighting any shifts in key metabolic pathways. Integrating these datasets can help to identify biomarkers of response, predict potential synergistic drug combinations, and elucidate complex biological effects.

| Omics Approach | Technology | Biological Information Provided | Potential Application |

| Transcriptomics | RNA-Sequencing, Microarrays | Changes in gene expression levels. | Pathway analysis, identification of regulated signaling networks. |

| Proteomics | Mass Spectrometry (e.g., LC-MS/MS) | Changes in protein abundance and post-translational modifications. | Target validation, off-target identification, biomarker discovery. |

| Metabolomics | Mass Spectrometry, NMR | Changes in the levels of small molecule metabolites. | Identification of perturbed metabolic pathways, assessment of cellular energy state. |

| Genomics | CRISPR screening | Identification of genes that modulate sensitivity to the compound. | Elucidation of resistance mechanisms, identification of synthetic lethal interactions. |

Application in Materials Science and Supramolecular Chemistry (Conceptual)

The structural features of N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide also suggest potential, albeit conceptual, applications in materials science. The combination of a rigid benzamide core, hydrogen-bonding motifs (amide and tetrazole), and aromatic rings makes it a candidate for the design of self-assembling supramolecular structures.

Through carefully designed molecular modifications, it is conceivable that derivatives could be made to self-assemble into higher-order structures such as organogels, liquid crystals, or nanofibers. The tetrazole and amide groups can form robust and directional hydrogen bond networks, which are key drivers in many self-assembly processes. The aromatic rings could facilitate assembly through π-π stacking, potentially leading to materials with interesting electronic or photophysical properties, such as conductivity or fluorescence, for applications in organic electronics or sensing.

| Potential Application | Required Structural Features | Driving Forces for Self-Assembly | Example Material Type |

| Organogels | Extended hydrogen-bonding networks, appropriate solubility. | Hydrogen bonding, π-π stacking. | Fibrous networks capable of immobilizing solvents. |

| Liquid Crystals | Rigid, anisotropic molecular shape. | π-π stacking, dipole-dipole interactions. | Ordered fluids with applications in displays and sensors. |

| Conductive Polymers | Extended π-conjugated systems. | π-π stacking for charge transport. | Organic semiconductors for electronic devices. |

| Molecular Sensors | Binding site for an analyte, coupled to a responsive element (e.g., fluorophore). | Host-guest interactions, conformational changes. | Materials that change color or fluorescence in the presence of a target molecule. |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide?

The synthesis typically involves multi-step reactions, including amide bond formation and tetrazole ring introduction. For example, a domino synthesis approach using iodine (I₂) and tert-butyl hydroperoxide (TBHP) under reflux conditions can mediate oxidative cyclization to form tetrazole-containing benzamides . Key steps include:

- Condensation of precursors (e.g., 2-ethylaniline with benzoyl chloride derivatives).

- Cyclization using TBHP as an oxidizing agent (e.g., 70% TBHP in methanol at reflux for 2 hours).

- Purification via column chromatography (silica gel, hexane/EtOAc gradient). Yields exceeding 90% have been reported in analogous tetrazole-functionalized benzamide syntheses .

Q. How is the crystal structure of N-(2-ethylphenyl)-3-(1H-tetrazol-1-yl)benzamide determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction is the gold standard. The SHELX system (e.g., SHELXL) is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals . Methodological considerations include:

Q. What spectroscopic techniques are critical for characterizing this compound?

A combination of NMR (¹H, ¹³C), FT-IR, and high-resolution mass spectrometry (HRMS) is essential:

- ¹H NMR : Peaks near δ 8.5–9.0 ppm confirm tetrazole protonation .

- FT-IR : Stretching bands at ~1600 cm⁻¹ (C=O amide) and 2500–2600 cm⁻¹ (N-H tetrazole).

- HRMS : Exact mass verification (e.g., m/z calculated for C₁₆H₁₅N₅O: 301.1274) .

Advanced Research Questions

Q. How does the tetrazole moiety influence the compound’s biological activity, particularly in cancer cell models?

The tetrazole group enhances hydrogen-bonding interactions with biological targets. For instance, structurally similar N-(3-(1H-tetrazol-1-yl)phenyl) isonicotinamide derivatives inhibit prostate cancer cell proliferation by downregulating F-actin and paxillin, key cytoskeletal regulators. Mechanistic studies suggest:

- Apoptosis induction via caspase-3/7 activation.

- Suppression of Akt-mTOR signaling pathways, validated through Western blotting and flow cytometry . In vitro IC₅₀ values in the low micromolar range (e.g., 2–5 µM) highlight its therapeutic potential .

Q. What strategies resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?

Discrepancies often arise from assay conditions or cellular models. To address this:

- Standardize protocols (e.g., MTT assay incubation time: 48–72 hours).

- Use isogenic cell lines to control for genetic variability.

- Validate target engagement via thermal shift assays or CRISPR knockouts . For example, conflicting IC₅₀ values for tetrazole-containing benzamides in kinase inhibition assays were resolved by adjusting ATP concentrations to physiological levels (1 mM) .

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are employed to assess metabolic stability:

Q. What are the challenges in optimizing this compound for blood-brain barrier (BBB) penetration?

The polar tetrazole group limits passive diffusion. Strategies include:

- Prodrug design (e.g., esterification of the benzamide carbonyl).

- LogP optimization (target range: 2–3) via substituent modulation (e.g., replacing ethylphenyl with fluorinated analogs).

- In situ perfusion studies in rodents to measure BBB permeability (e.g., PS values > 1.0 × 10⁻³ cm/s indicate feasibility) .

Methodological Comparison Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.